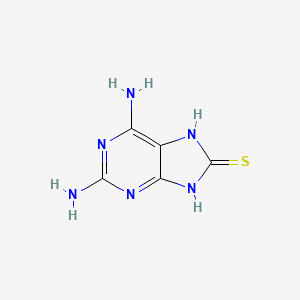

2,6-Diamino-9H-purin-8-thiol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Novel Compounds:

2,6-Diamino-9H-purine-8-thiol serves as a crucial building block in the synthesis of various purine derivatives. For instance, it has been utilized in copper-catalyzed coupling reactions with electrophiles such as 3,5-dichloroiodobenzene, yielding compounds with potential pharmacological activities. These derivatives can exhibit enhanced biological activities compared to their parent compounds .

Pharmacological Potential:

Research indicates that derivatives synthesized from 2,6-diamino-9H-purine-8-thiol may possess significant anti-cancer properties. The compound's ability to interact with specific proteins involved in cancer cell proliferation and survival pathways makes it a candidate for developing targeted therapies .

Cancer Research

Targeting GRP94:

One of the notable applications of 2,6-diamino-9H-purine-8-thiol is its role in targeting the glucose-regulated protein 94 (GRP94), a chaperone protein implicated in cancer cell survival. Studies have shown that modifying this purine scaffold can lead to compounds that selectively inhibit GRP94, thereby inducing apoptosis in cancer cells dependent on this protein for survival .

Case Studies:

- In a study involving multiple cancer cell lines (n = 64), compounds derived from 2,6-diamino-9H-purine-8-thiol demonstrated varying degrees of sensitivity based on the expression levels of receptor tyrosine kinases (RTKs). Higher RTK levels correlated with increased sensitivity to GRP94 inhibition .

- Another investigation highlighted the compound's ability to alter the conformational dynamics of GRP94, enhancing its interaction with surface-localized RTKs and promoting their degradation through endosomal sorting mechanisms .

Molecular Biology

Biochemical Assays:

The compound is frequently employed in biochemical assays aimed at understanding protein-ligand interactions. Its structural similarities to natural purines allow it to serve as a competitive inhibitor in enzymatic assays involving nucleoside phosphorylases and other enzymes that utilize purines as substrates .

Molecular Dynamics Studies:

Molecular dynamics simulations have been utilized to study the binding interactions of 2,6-diamino-9H-purine-8-thiol with various proteins. These studies provide insights into how modifications to the purine scaffold can influence binding affinity and specificity towards target proteins, which is crucial for drug design .

Table: Summary of Applications

Wirkmechanismus

Target of Action

The primary targets of 2,6-Diamino-9H-purine-8-thiol are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

2,6-Diamino-9H-purine-8-thiol interacts with its targets by inhibiting their activities . As a nonclassical antifolate, it enters cells through passive diffusion . The compound’s interaction with these enzymes disrupts the folate pathway, affecting DNA synthesis and leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects the folate pathway, which is crucial for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

As a nonclassical antifolate, it is generally more lipophilic and enters cells through passive diffusion .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, flow cytometry studies indicated that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The effect on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

Biochemische Analyse

Biochemical Properties

It is known that purine derivatives can interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

Some purine derivatives have been shown to have anti-proliferative activities against certain cell lines .

Molecular Mechanism

Purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored at room temperature .

Metabolic Pathways

Purine metabolism plays a vital role in the synthesis of DNA nucleotides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-9H-purine-8-thiol typically involves the reaction of 2,6-diaminopurine with thiolating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the thiolation process .

Industrial Production Methods

While specific industrial production methods for 2,6-Diamino-9H-purine-8-thiol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diamino-9H-purine-8-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

Reduction: The compound can be reduced to form corresponding thiolates or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates and other reduced forms.

Substitution: Various substituted purine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Diaminopurine: A purine derivative with similar antifolate properties.

8-Mercaptoadenine: Another purine derivative with a thiol group at the 8-position.

6-Thioguanine: A thiopurine used in the treatment of certain types of cancer.

Uniqueness

2,6-Diamino-9H-purine-8-thiol is unique due to its dual amino and thiol functional groups, which confer distinct chemical reactivity and biological activity . Its ability to inhibit multiple folate-dependent enzymes makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

2,6-Diamino-9H-purine-8-thiol, also known by its CAS number 462066-71-3, is a purine derivative characterized by its dual amino and thiol functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity. The compound's primary applications are in biochemical research, particularly in the study of DNA repair mechanisms and as a potential therapeutic agent against various cancers.

Target Enzymes

The biological activity of 2,6-Diamino-9H-purine-8-thiol primarily involves its interaction with key enzymes in the folate metabolic pathway. These include:

- Dihydrofolate Reductase (DHFR) : Inhibiting this enzyme disrupts folate metabolism, which is essential for DNA synthesis.

- Thymidylate Synthase (TS) : This enzyme is crucial for the synthesis of thymidine, a building block of DNA.

- Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Inhibition affects purine nucleotide synthesis.

Mode of Action

The compound acts as a nonclassical antifolate, entering cells via passive diffusion due to its lipophilic nature. Once inside, it inhibits the aforementioned enzymes, leading to:

- Inhibition of Cell Proliferation : By disrupting nucleotide synthesis, it prevents cancer cell growth.

- Induction of Apoptosis : The accumulation of unutilized nucleotides can trigger programmed cell death pathways.

Pharmacokinetics

The pharmacokinetic profile indicates that 2,6-Diamino-9H-purine-8-thiol is generally well absorbed and distributed within tissues. Its lipophilic characteristics enhance cellular uptake, making it an effective candidate for therapeutic applications.

Scientific Research

2,6-Diamino-9H-purine-8-thiol has several notable applications in scientific research:

- Biochemistry : Used as a building block for synthesizing complex purine derivatives.

- Molecular Biology : Investigated for its role in DNA repair mechanisms and interactions with nucleic acids.

- Medicinal Chemistry : Explored as an antifolate agent with potential anticancer properties.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Treatment : Preclinical models have demonstrated that 2,6-Diamino-9H-purine-8-thiol can significantly inhibit tumor growth through its action on folate metabolism .

- Drug Development : It has been utilized in the design of novel therapeutics targeting aberrant glycosylation in proteins associated with cancer progression .

Comparative Analysis

To further understand the biological activity of 2,6-Diamino-9H-purine-8-thiol, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Primary Use |

|---|---|---|

| 2,6-Diaminopurine | Similar antifolate properties | Antiviral and anticancer agent |

| 8-Mercaptoadenine | Thiol group at the 8-position | Nucleotide analogs |

| 6-Thioguanine | Thiopurine used in cancer therapy | Treatment for leukemia |

Eigenschaften

IUPAC Name |

2,6-diamino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXYEVRDQVTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1NC(=S)N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50417907 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462066-71-3 | |

| Record name | 2,6-Diamino-9H-purine-8-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-9H-purine-8-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.